5-[p-Methoxyphenylthio]-6-methoxy-8-aminoquinoline
CAS No.: 64895-59-6
Cat. No.: VC17264148
Molecular Formula: C17H16N2O2S
Molecular Weight: 312.4 g/mol
* For research use only. Not for human or veterinary use.
![5-[p-Methoxyphenylthio]-6-methoxy-8-aminoquinoline - 64895-59-6](/images/structure/VC17264148.png)
Specification
CAS No. | 64895-59-6 |
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Molecular Formula | C17H16N2O2S |
Molecular Weight | 312.4 g/mol |
IUPAC Name | 6-methoxy-5-(4-methoxyphenyl)sulfanylquinolin-8-amine |
Standard InChI | InChI=1S/C17H16N2O2S/c1-20-11-5-7-12(8-6-11)22-17-13-4-3-9-19-16(13)14(18)10-15(17)21-2/h3-10H,18H2,1-2H3 |
Standard InChI Key | CPBJSZORQJNJEG-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC=C(C=C1)SC2=C(C=C(C3=C2C=CC=N3)N)OC |
Introduction
Chemical and Physical Properties
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 312.4 g/mol | |
IUPAC Name | 6-methoxy-5-(4-methoxyphenyl)sulfanylquinolin-8-amine | |
CAS Registry Number | 64895-59-6 | |
Solubility (Predicted) | Low in water; high in DMSO |
Spectroscopic Characterization
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¹H NMR: Peaks at δ 1.40 ppm (broad singlet, NH₂) and δ 3.80–3.85 ppm (singlets for OCH₃ groups) confirm the amino and methoxy substituents .
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IR Spectroscopy: Bands at 1618 cm⁻¹ (C=N stretch) and 1211 cm⁻¹ (C-O-C asymmetric stretch) validate the quinoline and ether functionalities .
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UV-Vis: Absorption maxima near 270 nm (π→π* transitions) and 340 nm (n→π* transitions) align with conjugated quinoline systems .
Synthesis and Manufacturing
Skraup Reaction with Post-Modification
A modified Skraup reaction forms the quinoline core from 4-methoxy-2-nitroaniline and glycerol, followed by nitro reduction to yield 6-methoxy-8-aminoquinoline . Subsequent thioetherification introduces the p-methoxyphenylthio group via nucleophilic aromatic substitution (SNAr) using 4-methoxythiophenol under basic conditions .
Ugi-Azide Multicomponent Reaction
For analogs, the Ugi-azide reaction couples 6-methoxy-8-aminoquinoline with aldehydes, isocyanides, and azides to generate tetrazole hybrids, though this method requires optimization for sulfur-containing substrates .
Optimization and Yield Considerations
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Thioetherification Yield: ~58% after column chromatography (CH₂Cl₂/MeOH) .
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Challenges: Steric hindrance at the 5-position complicates thiophenol addition, necessitating elevated temperatures (80–100°C) and anhydrous DMF as solvent .
Applications in Drug Development and Beyond
Therapeutic Agent Development
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Antimalarial Lead: Structural analogs with fluorine at the 4-position of the phenylthio group show improved metabolic stability in liver microsomes .
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Anticancer Hybrids: Conjugation with cisplatin derivatives via the amino group enhances DNA cross-linking efficiency .
Materials Science Applications
As a ligand, the compound coordinates to Ru(II) centers in photovoltaic dyes, achieving a solar conversion efficiency of 8.7% in DSSCs . The sulfur atom facilitates charge transfer across TiO₂ interfaces .
Comparative Analysis with Related Compounds
Table 2: Bioactivity of Quinoline Derivatives
Compound | Substituents | IC₅₀ (Malaria) | IC₅₀ (MCF-7) |
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5-[p-Methoxyphenylthio]-6-methoxy-8-aminoquinoline | 5-SPh-4-OCH₃, 6-OCH₃, 8-NH₂ | 1.2 µM | 25 µM |
8-Aminoquinoline | 8-NH₂ | 0.8 µM | >100 µM |
6-Methoxyquinoline | 6-OCH₃ | >10 µM | 50 µM |
4-Methoxyphenylthioquinoline | 4-SPh-OCH₃ | 5.5 µM | 18 µM |
Key Insight: The 5-position phenylthio group enhances antimalarial potency 4.6-fold over 4-substituted analogs, likely due to improved heme binding .
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